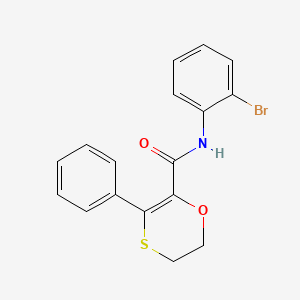methanone](/img/structure/B12175998.png)
[2-bromo-5-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a brominated phenyl ring, a tetrazole moiety, and a thiomorpholine group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of the tetrazole and thiomorpholine groups. One common synthetic route involves:
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Tetrazole Formation: The brominated phenyl compound is then reacted with sodium azide and a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring.
Thiomorpholine Introduction: Finally, the tetrazole-containing compound is reacted with thiomorpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring is known for its bioisosteric properties, making it a candidate for the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and thiomorpholine group contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone
- 2-fluoro-5-(1H-tetrazol-1-yl)phenylmethanone
- 2-iodo-5-(1H-tetrazol-1-yl)phenylmethanone
Uniqueness
Compared to its analogs, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable molecule for drug discovery and development.
特性
分子式 |
C12H12BrN5OS |
|---|---|
分子量 |
354.23 g/mol |
IUPAC名 |
[2-bromo-5-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H12BrN5OS/c13-11-2-1-9(18-8-14-15-16-18)7-10(11)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |
InChIキー |
RFINNWHBZQMZSC-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12175919.png)

![methyl 5-(4-fluorophenyl)-2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12175941.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B12175943.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12175947.png)
![N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12175954.png)
![2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12175957.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12175961.png)
![N-(2-cyclohex-1-en-1-ylethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12175962.png)

![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12175988.png)
![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12175994.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)

